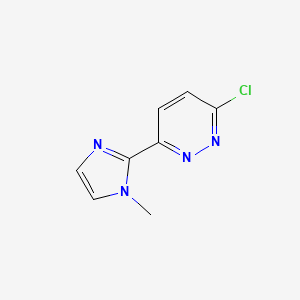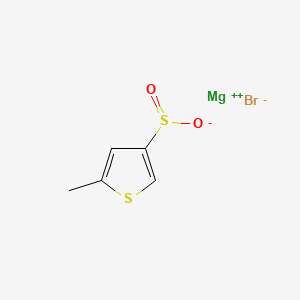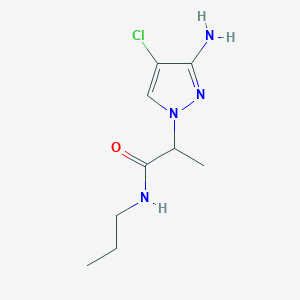
Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate is an organotrifluoroborate compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability, ease of handling, and ability to introduce trifluoromethyl groups into organic molecules, which can significantly alter the physical and chemical properties of the resulting compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate typically involves the reaction of 5-chloro-2-(trifluoromethyl)phenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The general reaction scheme is as follows:
5-chloro-2-(trifluoromethyl)phenylboronic acid+KHF2→Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient filtration systems to handle the increased volume of reactants and products. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the organotrifluoroborate with aryl or vinyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Aryl or vinyl halides, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3 or NaOH)
Conditions: Typically carried out in an aqueous or alcoholic medium at temperatures ranging from room temperature to 100°C
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the modification of biologically active molecules to enhance their properties, such as increasing metabolic stability or altering biological activity.
Industry: Applied in the production of agrochemicals and materials with unique properties due to the presence of trifluoromethyl groups.
Mécanisme D'action
The mechanism of action of potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organotrifluoroborate transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium (trifluoromethyl)phenyltrifluoroborate
- Potassium (2-fluoro-5-formylphenyl)trifluoroborate
- Potassium (4-trifluoromethylphenyl)trifluoroborate
Uniqueness
Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate is unique due to the presence of both a chloro and a trifluoromethyl group on the phenyl ring. This combination of substituents can significantly influence the reactivity and properties of the compound, making it particularly valuable in specific synthetic applications where these functional groups are desired.
Propriétés
Formule moléculaire |
C7H3BClF6K |
|---|---|
Poids moléculaire |
286.45 g/mol |
Nom IUPAC |
potassium;[5-chloro-2-(trifluoromethyl)phenyl]-trifluoroboranuide |
InChI |
InChI=1S/C7H3BClF6.K/c9-4-1-2-5(7(10,11)12)6(3-4)8(13,14)15;/h1-3H;/q-1;+1 |
Clé InChI |
NOKRSNNGFKHLQZ-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=C(C=CC(=C1)Cl)C(F)(F)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium 2-(benzo[c]isothiazol-3-yl)acetate](/img/structure/B13487471.png)







![1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine](/img/structure/B13487528.png)

![2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride, Mixture of diastereomers](/img/structure/B13487544.png)

![Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487564.png)

